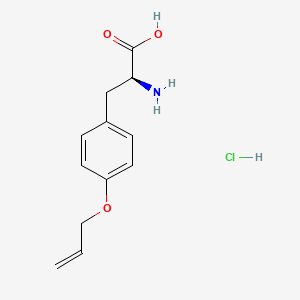
O-Allyl-L-Tyrosine HCl
描述
O-Allyl-L-Tyrosine Hydrochloride is a derivative of the amino acid L-Tyrosine, where the hydroxyl group on the phenyl ring is substituted with an allyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyl-L-Tyrosine Hydrochloride typically involves the protection of the amino and carboxyl groups of L-Tyrosine, followed by the allylation of the phenolic hydroxyl group. One common method includes the use of N-tert-butyloxycarbonyl (Boc) protection for the amino group and methyl ester protection for the carboxyl group. The protected L-Tyrosine is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group. The final step involves deprotection of the Boc and methyl ester groups, followed by conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of O-Allyl-L-Tyrosine Hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the allylation step and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
O-Allyl-L-Tyrosine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a propyl group.
Substitution: Nucleophiles such as alkyl halides can react with the phenolic hydroxyl group under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives such as propyl-L-Tyrosine.
Substitution: Alkylated derivatives of L-Tyrosine.
科学研究应用
O-Allyl-L-Tyrosine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of O-Allyl-L-Tyrosine Hydrochloride involves its interaction with enzymes and receptors in biological systems. The allyl group can enhance the compound’s binding affinity to certain enzymes, potentially altering their activity. This can affect various metabolic pathways, including those involved in neurotransmitter synthesis and degradation .
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent amino acid, which lacks the allyl group.
L-Tyrosine Methyl Ester: A derivative with a methyl ester group instead of the allyl group.
N-tert-Butyloxycarbonyl-O-Allyl-L-Tyrosine: A protected form of O-Allyl-L-Tyrosine.
Uniqueness
O-Allyl-L-Tyrosine Hydrochloride is unique due to the presence of the allyl group, which can confer different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h2-6,11H,1,7-8,13H2,(H,14,15);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKJWPGPYBVSQU-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















